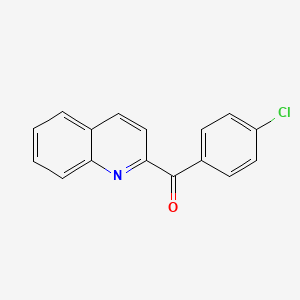

2-(4-Chlorobenzoyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H10ClNO |

|---|---|

Molecular Weight |

267.71 g/mol |

IUPAC Name |

(4-chlorophenyl)-quinolin-2-ylmethanone |

InChI |

InChI=1S/C16H10ClNO/c17-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)18-15/h1-10H |

InChI Key |

XVHQTNKRSJARIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

The Quinoline Scaffold: a Privileged Structure in Medicinal Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in the development of therapeutic agents. asianpubs.orgpsu.edusci-hub.se Its versatile structure allows for functionalization at various positions, leading to a wide array of biological activities. researchgate.net Quinoline derivatives have been successfully developed into drugs with diverse clinical applications, demonstrating the scaffold's significance. ontosight.ai

The broad-spectrum pharmacological activities associated with the quinoline nucleus include:

Antimalarial: Historically, quinoline-based compounds like quinine (B1679958) and chloroquine (B1663885) have been cornerstones in the treatment of malaria. ontosight.ai

Anticancer: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, such as the inhibition of tyrosine kinases and topoisomerase. sci-hub.seasianpubs.org

Antibacterial: The fluoroquinolone class of antibiotics, which includes ciprofloxacin (B1669076), features a quinoline core and is vital in combating bacterial infections. ontosight.ai

Anti-inflammatory: Certain quinoline derivatives have shown promise as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX).

Antiviral, Antifungal, and More: The therapeutic potential of quinolines extends to antiviral, antifungal, anticonvulsant, and antihypertensive activities, among others. asianpubs.orgpsu.edu

The continued exploration of the quinoline scaffold in drug discovery underscores its status as a "privileged structure," a framework that can interact with multiple biological targets. asianpubs.org

The Role of Benzoyl and Halogenated Benzoyl Moieties in Bioactive Molecules

The benzoyl group, a phenyl ring attached to a carbonyl group, and its halogenated variants are frequently incorporated into the structure of bioactive compounds to modulate their pharmacological properties.

The benzoyl moiety can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for the binding of a molecule to its biological target. researchgate.net The position of substituents on the benzoyl ring can significantly influence the biological activity of the compound. researchgate.net

Halogenation of the benzoyl ring, such as the introduction of a chlorine atom, can have profound effects on a molecule's physicochemical and pharmacokinetic properties. The presence of a halogen can:

Enhance Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with Lewis bases in biological macromolecules, thereby improving the binding affinity and selectivity of a drug candidate. acs.org

Increase Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Modulate Metabolic Stability: Halogenation can block sites of metabolism, leading to increased metabolic stability and a longer duration of action.

The 4-chloro substitution on the benzoyl ring is a common feature in many biologically active compounds, where it has been shown to contribute to activities such as anticancer and antimicrobial effects. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Chlorobenzoyl Quinoline Derivatives

Influence of Substituent Positions and Electronic Nature on Biological Activity

The biological activity of quinoline (B57606) derivatives is significantly influenced by the position and electronic characteristics of substituents on the quinoline ring. researchgate.net For instance, substitutions at the C-2 and C-3 positions of the quinoline ring have been shown to be more active against certain cancer cell lines compared to substitutions at other positions. orientjchem.orgorientjchem.org The introduction of a substituent at the C-4 position can also enhance a compound's potency. orientjchem.orgorientjchem.org

The electronic nature of these substituents is equally crucial. Halogenation, such as the introduction of a fluorine atom at the C-6 position, can significantly enhance antibacterial activity. orientjchem.orgorientjchem.org Similarly, the presence of a hydroxyl or methoxy (B1213986) group at the C-7 position can improve antitumor activity. orientjchem.orgorientjchem.org The steric characteristics of the substituent groups can also significantly impact the compounds' anticancer activity. orientjchem.orgorientjchem.org

In some cases, a substituent in the 3-position of the quinoline ring is an absolute necessity for biological activity. researchgate.netnih.gov The presence of lipophilic substituents on the C-7 and C-8 positions has also been found to be important for certain inhibitory activities. nih.gov

Table 1: Influence of Substituent Position on Anticancer Activity of Quinoline Derivatives

| Position of Substitution | Effect on Anticancer Activity | Reference |

| C-2 and C-3 | More active against certain cancer cell lines | orientjchem.orgorientjchem.org |

| C-4 | Can enhance potency | orientjchem.orgorientjchem.org |

| C-6 (Fluorine) | Significantly enhances antibacterial activity | orientjchem.orgorientjchem.org |

| C-7 (Hydroxyl or Methoxy) | Can improve antitumor activity | orientjchem.orgorientjchem.org |

| C-7 and C-8 (Lipophilic) | Important for COX-2 inhibitory activity | nih.gov |

Role of the Quinoline Moiety in Target Interaction

The quinoline moiety, a fused heterocyclic system of a benzene (B151609) and a pyridine (B92270) ring, is a versatile scaffold in drug discovery due to its ability to interact with various biological targets. orientjchem.orgmdpi.comnih.gov Its planar structure and extended conjugation system can facilitate intercalation with DNA, a mechanism underlying the anticancer activity of some derivatives. orientjchem.org The pyridine portion of the quinoline ring can interact with both nucleophilic and electrophilic substituents, while the benzene ring contributes to hydrophobic interactions. mdpi.com

The basic nitrogen atom within the pyridine ring is often crucial for pharmacological activity, as seen in many antimalarial quinoline drugs. orientjchem.orgorientjchem.org This nitrogen can participate in key hydrogen bonding interactions with target proteins. mdpi.com Furthermore, the quinoline scaffold's unique structural features allow for diverse modifications, enabling the design of novel bioactive compounds with improved pharmacological properties. orientjchem.org

Molecular docking studies have shown that the quinoline core can fit into specific binding pockets of enzymes and receptors. For example, in the context of COX-2 inhibition, the quinoline ring can orient itself within the active site, allowing other parts of the molecule to interact with key residues. nih.gov

Contribution of the 4-Chlorobenzoyl Group to Pharmacological Profile

The 4-chlorobenzoyl group is a common substituent in pharmacologically active molecules and its presence in 2-(4-Chlorobenzoyl)quinoline derivatives can significantly impact their biological profile. ontosight.airesearchgate.net The chlorine atom, being an electron-withdrawing group, can alter the electronic distribution of the entire molecule, potentially influencing its binding affinity to target proteins. ajgreenchem.com

This group can contribute to the molecule's ability to interact with specific enzymes or receptors. ontosight.ai For instance, in some anti-inflammatory compounds, the 4-chlorobenzoyl group is thought to enhance the interaction with the target, leading to improved efficacy. ajgreenchem.com The presence of this group can also affect the compound's physical and chemical properties, such as solubility and stability. ontosight.ai In some series of compounds, the introduction of a 4-chlorobenzoyl group in place of an unsubstituted benzoyl group has been studied to determine its effect on pharmacological activity. researchgate.net

However, in certain molecular frameworks, the substitution of a hydrazine (B178648) moiety with a 4-chlorobenzoyl derivative has been shown to completely eliminate antimicrobial activity, highlighting the complex and context-dependent role of this group. acs.org

Impact of Molecular Hybridization on Efficacy

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule to create a new hybrid compound with potentially improved affinity, efficacy, and a better side-effect profile. rsc.orgnih.gov This approach has been successfully applied to quinoline derivatives to enhance their therapeutic potential. researchgate.nettandfonline.comnih.gov

By linking the quinoline scaffold to other biologically active moieties, researchers have developed hybrid compounds with dual modes of action or enhanced activity against specific targets. rsc.orgnih.gov For example, quinoline-chalcone hybrids have shown promise as anticancer agents by targeting tubulin polymerization. rsc.org Similarly, hybrids of quinoline with other heterocyclic systems have demonstrated potent anticancer and antimicrobial activities. orientjchem.orgresearchgate.net

The rationale behind this approach is that the resulting hybrid molecule may overcome challenges such as drug resistance and toxicity. researchgate.net The success of molecular hybridization underscores the versatility of the quinoline scaffold as a building block for developing novel therapeutic agents with improved pharmacological profiles. nih.govtandfonline.comnih.gov

Table 2: Examples of Molecular Hybridization with Quinoline Derivatives

| Hybrid Partner | Therapeutic Area | Potential Advantage | Reference |

| Chalcone (B49325) | Anticancer | Targeting tubulin polymerization, overcoming multi-drug resistance | rsc.org |

| Pyridine | Anticancer | Enhanced inhibitory activity against specific enzymes | orientjchem.org |

| 1,4-Quinone | Anticancer | Dependent on the type of 1,4-quinone moiety | mdpi.com |

| Thiazole | Antimicrobial | Development of novel antibacterial and antifungal agents | researchgate.net |

Computational and Theoretical Chemistry Investigations

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of 2-(4-Chlorobenzoyl)quinoline, might interact with a biological target, typically a protein.

Studies on quinoline (B57606) derivatives have demonstrated their potential to interact with a variety of biological targets. For instance, molecular docking has been employed to investigate the binding of quinoline-based compounds to microbial DNA gyrase, a crucial enzyme for bacterial survival. acs.orgnih.gov In one such study, a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were docked into the active site of S. aureus DNA gyrase. The results indicated that these compounds could form stable interactions within the binding pocket, with some derivatives showing docking scores comparable to or even better than the reference inhibitor, ciprofloxacin (B1669076). nih.gov Specifically, a derivative, compound 6b , exhibited a significant docking score of -7.73 kcal/mol, surpassing that of ciprofloxacin (-7.29 kcal/mol). nih.gov

Similarly, quinoline derivatives have been investigated as inhibitors of other key enzymes. Molecular docking studies on quinoline-based chalcones as potential HIV reverse transcriptase (RT) inhibitors revealed that chloro- and bromo-substituted quinoline compounds could bind effectively to the enzyme's active site. nih.gov Another study focused on new quinoline derivatives as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), showing through in silico analysis their potential binding modes within these targets. researchgate.net

The anti-inflammatory potential of related compounds has also been explored using molecular docking. For example, pyrrolo[1,2-a]quinoline (B3350903) derivatives were docked against the crystal structure of an anti-inflammatory target, with some compounds showing good docking scores ranging from -3.5 to -9.2. ijlpr.com Furthermore, in the context of cancer therapy, molecular docking has been used to predict the binding of quinoline derivatives to targets like cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

These studies collectively highlight the utility of molecular docking in identifying potential biological targets for quinoline-based compounds and in providing a rationale for their observed biological activities. The interactions typically involve a combination of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site. plos.org

Table 1: Molecular Docking Scores of Selected Quinoline Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide (6b ) | S. aureus DNA gyrase | -7.73 | nih.gov |

| Ciprofloxacin (reference) | S. aureus DNA gyrase | -7.29 | nih.gov |

| Quinoline-based chalcone (B49325) (Compound 4 ) | HIV Reverse Transcriptase | -10.67 | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative | Anti-inflammatory target | -9.2 | ijlpr.com |

In Silico Mechanistic Elucidation of Biological Activities

Beyond simply predicting binding poses, computational methods can provide deeper insights into the mechanisms by which compounds like this compound exert their biological effects. In silico mechanistic studies often combine molecular docking with other techniques like molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) analysis to build a comprehensive picture of a compound's mode of action.

For example, the mechanism of action for some quinoline derivatives as antimicrobial agents has been proposed to be the dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net Computational studies support this by showing how these molecules can simultaneously fit into the binding sites of both enzymes. researchgate.net Similarly, the anti-inflammatory activity of amfenac (B1665970) and its analogues, which share structural similarities with benzoyl-substituted heterocycles, has been analyzed through conformational analysis and QSAR, providing insights into the structural requirements for their activity. ijlpr.com

In the context of anticancer research, in silico studies have been crucial. For newly designed 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, inverse docking was performed against a panel of 19 protein targets implicated in cancer. The results suggested strong binding affinities to several key proteins, including AXL, C-RAF, and BCL-2, indicating a potential multi-targeted mechanism of action. unipa.it

Furthermore, computational studies have been used to explore the antioxidant potential of quinoline scaffolds. Density Functional Theory (DFT) calculations on sulfur-benzo[h]quinoline revealed its potential to act as a radical scavenger through formal hydrogen atom transfer (FHAT) and single electron transfer (SET) mechanisms. researchgate.net The calculated rate constants for its reaction with hydroperoxyl radicals were found to be higher than those of reference antioxidants like Trolox, suggesting a potent antioxidant capability. researchgate.net

These in silico approaches are invaluable for generating hypotheses about the mechanisms of action of novel compounds, guiding further experimental validation, and aiding in the design of more potent and selective therapeutic agents.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. These calculations are fundamental to understanding the intrinsic properties of quinoline systems.

DFT calculations have been widely used to investigate the electronic properties of quinoline derivatives. These studies often involve the calculation of parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

For instance, a study on 4-amino-2-benzoylquinoline-3-carboxamides involved DFT calculations at the B3LYP/6-311++G(d,p) level to investigate the influence of solvents on their stability. The results showed that the stability of the compounds increased in the presence of solvents, with the highest stability observed in water. rsc.orgrsc.org The study also estimated various electronic properties like ionization energy, electron affinity, and electrophilicity index in different solvents. rsc.orgrsc.org

In another study on quinoline-2-carbaldehyde hydrazone derivatives, DFT/B3LYP theory with the 6-311G(d,p) basis set was used to calculate quantum parameters and perform a Molecular Electrostatic Potential (MEP) analysis. researchgate.net The MEP map is useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

The presence of electron-withdrawing groups, like the chlorobenzoyl group, and electron-donating groups on the quinoline scaffold can significantly alter the electronic profile of the molecule, influencing its reactivity and biological interactions. vulcanchem.com

Table 2: Calculated Electronic Properties of a Model Quinoline System

| Property | Value (a.u.) |

| HOMO Energy | -0.23 |

| LUMO Energy | -0.08 |

| Energy Gap (ΔE) | 0.15 |

| Ionization Potential | 0.23 |

| Electron Affinity | 0.08 |

| Electronegativity | 0.155 |

| Hardness | 0.075 |

| Softness | 13.33 |

| Electrophilicity Index | 0.16 |

Note: These are representative values for a model system and can vary significantly based on the specific quinoline derivative and the computational method used.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Computational methods are essential for exploring the conformational landscape of flexible molecules and for studying tautomeric equilibria.

Conformational analysis of quinoline derivatives has been performed to identify the most stable spatial arrangements of the molecule. For example, in a study of (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] acs.orgresearchgate.netdiazepine-6,12(11H,12aH)-dione, a complex quinoline derivative, crystallographic studies revealed that the seven- and six-membered heterocyclic rings adopt boat and chair conformations, respectively. A noticeable difference was observed in the spatial orientation of the 4-chlorobenzoyl substituent between two molecules in the asymmetric unit, highlighting the conformational flexibility of this group. mdpi.com

Tautomerism, the interconversion of structural isomers, is another important aspect that can be investigated using computational chemistry. For many quinoline derivatives, particularly those with hydroxyl or amino substituents, multiple tautomeric forms can exist. The relative stability of these tautomers can be highly dependent on the solvent environment. researchgate.net DFT calculations on isoxazolo[3,4-b]quinolin-3(1H)-ones showed that the 9H-oxo tautomer is the most stable form. researchgate.net Similarly, for sulfur-benzo[h]quinoline, DFT analysis revealed a strong solvent-dependent tautomerism. researchgate.net Understanding the predominant tautomeric form is crucial as different tautomers can exhibit distinct biological activities and receptor binding affinities.

Quantum chemical calculations on N-acyl- and N-aroylhydrazones derived from heteroaryl aldehydes have shown that these compounds can exist as mixtures of E/Z geometrical isomers and cis/trans amide conformers in solution. mdpi.com These computational insights are vital for interpreting experimental data and for understanding the structure-activity relationships of these versatile scaffolds.

Future Directions and Research Perspectives

Rational Design of New Therapeutic Agents Based on the 2-(4-Chlorobenzoyl)quinoline Scaffold

The rational design of new therapeutic agents leveraging the this compound scaffold is a cornerstone of future research. This approach involves the strategic modification of the core structure to enhance efficacy, selectivity, and pharmacokinetic properties. The inherent versatility of the quinoline (B57606) ring system allows for numerous chemical substitutions, providing a rich landscape for drug discovery.

Key to this endeavor is understanding the structure-activity relationships (SAR) of this compound derivatives. By systematically altering substituents on both the quinoline and benzoyl rings, researchers can fine-tune the compound's interaction with specific biological targets. For instance, the introduction of different functional groups can modulate lipophilicity, which in turn affects cell permeability and bioavailability. rsc.org Moreover, modifications can be designed to favor interactions with the active sites of target enzymes or receptors, thereby increasing potency and reducing off-target effects. mdpi.com

Successful rational drug design hinges on an iterative process of design, synthesis, and biological evaluation. For example, the development of novel 2-arylquinoline-4-carboxylic acid derivatives has been guided by the need for new antileishmanial agents with improved pharmacokinetic profiles. nih.govnih.gov While some synthetic modifications have led to enhanced target engagement and bioavailability, such as the chlorination of certain quinoline scaffolds to improve NMDA receptor blockade, other attempts have fallen short in clinical trials, underscoring the complexities of drug development. mdpi.com

Future efforts in the rational design of this compound-based drugs will likely focus on:

Hybrid Molecules: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action. nih.gov

Targeted Modifications: Utilizing structural biology insights to design derivatives that selectively interact with desired biological targets, thereby minimizing side effects.

Physicochemical Property Optimization: Fine-tuning properties like solubility and metabolic stability to ensure optimal drug-like characteristics. mdpi.com

Strategies to Combat Drug Resistance through Novel Mechanisms

The rise of drug resistance is a critical global health challenge, and the this compound scaffold offers promising avenues for the development of novel therapeutics to overcome this issue. Quinoline derivatives have a history of use as antimalarial drugs, and research continues to explore their mechanisms of action and resistance. nih.gov

One key strategy involves targeting the mechanisms that cancer cells and microbes use to evade treatment. For example, some quinoline derivatives have been shown to inhibit multidrug resistance proteins (MRPs), which are responsible for pumping drugs out of cells. A study on novel quinoline analogs of ketoprofen demonstrated their potential as MRP2 inhibitors, suggesting that the 6- or 8-benzoyl-2-arylquinoline structure is a suitable template for designing such inhibitors. nih.gov The position of the benzoyl group on the quinoline ring was found to be important for MRP2 inhibition. nih.gov

Future research in this area will likely concentrate on:

Inhibition of Efflux Pumps: Designing this compound derivatives that specifically block the function of efflux pumps like P-glycoprotein and MRPs, thereby restoring the efficacy of existing drugs.

Targeting Resistance-Associated Enzymes: Identifying and inhibiting enzymes that play a crucial role in drug resistance pathways.

Combination Therapies: Investigating the synergistic effects of this compound-based compounds with conventional antibiotics or anticancer agents to create more effective treatment regimens.

Advanced Computational Modeling for Predictive Drug Discovery

Advanced computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prediction of their biological activities. For the this compound scaffold, in silico techniques are being employed to accelerate the identification of promising drug candidates.

Molecular docking studies, for instance, are used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. nih.govresearchgate.net This information can guide the rational design of more potent inhibitors. For example, docking studies have been used to investigate the interaction of quinoline derivatives with targets like HIV reverse transcriptase and topoisomerase IIB. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Future applications of computational modeling in the study of this compound will likely involve:

Inverse Virtual Screening (IVS): Using the this compound structure as a query to search databases of biological targets to identify potential new therapeutic applications. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to gain a deeper understanding of the binding mechanism and stability. nih.govnih.gov

Machine Learning and Artificial Intelligence: Employing AI-driven approaches to analyze large datasets and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further refining the drug discovery process. plos.org

Exploration of Undiscovered Biological Targets and Pathways

While much is known about the biological activities of quinoline derivatives, there remains a vast, unexplored landscape of potential biological targets and pathways that could be modulated by compounds based on the this compound scaffold. Identifying these novel targets is a key objective for future research, as it could lead to first-in-class therapies for a range of diseases.

A functional proteomics approach has been used to identify novel targets of quinoline drugs by exploiting their structural similarities with the purine ring of ATP. This method led to the identification of aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinolines. nih.gov These findings open up new avenues for investigating the role of these enzymes in various pathologies and for designing quinoline-based inhibitors. nih.gov

Future research aimed at discovering new biological targets for this compound derivatives will likely include:

Chemical Proteomics: Utilizing chemical probes based on the this compound scaffold to isolate and identify their protein binding partners in complex biological systems.

Phenotypic Screening: Screening libraries of this compound derivatives in cell-based assays to identify compounds with interesting biological effects, followed by target deconvolution to identify the underlying mechanism of action.

Pathway Analysis: Employing systems biology approaches to understand how these compounds affect cellular signaling pathways and networks, providing a more holistic view of their biological effects.

The continued exploration of the this compound scaffold holds immense promise for the future of medicine. Through a combination of rational design, innovative strategies to combat drug resistance, advanced computational modeling, and the relentless pursuit of novel biological targets, researchers are poised to develop the next generation of therapeutic agents based on this versatile chemical framework.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-(4-Chlorobenzoyl)quinoline?

The Doebner reaction is a foundational method for synthesizing 2-arylquinoline derivatives. This three-component reaction involves aniline, benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde), and pyruvic acid under acidic conditions. A modified approach uses VO/FeO as a catalyst in water, enhancing reaction efficiency and reducing environmental impact . For this compound, post-synthetic modifications, such as Friedel-Crafts acylation with 4-chlorobenzoyl chloride, may be required to introduce the benzoyl group.

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural elucidation of this compound derivatives?

SC-XRD provides atomic-level resolution of molecular geometry, critical for confirming regioselectivity in substituted quinolines. For example, the SHELX suite (e.g., SHELXL for refinement) enables precise determination of bond angles, torsion angles, and intermolecular interactions. In a study of 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyltetrahydroquinoline, SC-XRD confirmed the stereochemistry of the chlorobenzylidene moiety with an R factor of 0.036, resolving ambiguities from NMR data . Always cross-validate SC-XRD results with spectroscopic data (e.g., H/C NMR) to address potential twinning or disorder in crystals .

Advanced: What analytical strategies are recommended for identifying and quantifying impurities in this compound samples?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For example, Pharmacopeial Forum guidelines specify using a C18 column and a gradient elution system (acetonitrile/water with 0.1% trifluacetic acid) to separate impurities like methyl/ethyl esters of fenofibric acid derivatives. Relative retention times (RRT) for common impurities range from 0.34 (4-chlorophenyl)(4-hydroxyphenyl)methanone) to 1.35 (1-methylethyl ester derivatives) . Mass spectrometry (LC-MS) further confirms impurity structures by comparing fragmentation patterns with reference standards.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

NMR Spectroscopy : H NMR identifies substituent patterns (e.g., aromatic protons near the chlorobenzoyl group at δ 7.5–8.2 ppm). C NMR confirms carbonyl (C=O) signals at ~190 ppm.

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHClNO at m/z 268.0634).

Infrared (IR) Spectroscopy : Confirms carbonyl stretching vibrations (~1680 cm) and C-Cl bonds (~750 cm) .

Advanced: How can computational methods aid in predicting the pharmacological activity of this compound derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking with target proteins (e.g., acetylcholinesterase for Alzheimer’s research) identifies potential interaction sites. For instance, 2-arylethenylquinoline derivatives showed improved docking scores when the chlorobenzoyl group enhanced hydrophobic interactions . Validate predictions with in vitro assays (e.g., IC measurements).

Basic: What are the key challenges in optimizing the yield of this compound synthesis?

Regioselectivity : Competing reactions may form 4-substituted isomers. Use directing groups (e.g., –NO) or Lewis acids (e.g., ZnCl) to favor 2-position substitution.

Byproduct Formation : Pyruvic acid decomposition can generate side products. Optimize temperature (80–100°C) and catalyst loading (5–10 mol% VO/FeO) to suppress side reactions .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the target compound.

Advanced: How do crystallographic data resolve contradictions in reported molecular geometries of this compound analogs?

Conflicting NMR or IR data may arise from polymorphic forms or solvate inclusion. SC-XRD unambiguously distinguishes between tautomers or conformers. For example, in 2-(4-chlorophenyl)-6-methylquinoline, XRD revealed a planar quinoline ring with a dihedral angle of 85.2° between the chlorophenyl and quinoline planes, resolving discrepancies from computational models . Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with published structures .

Basic: What safety considerations are critical when handling this compound?

Toxicity : Chlorinated aromatics may be mutagenic. Use fume hoods and personal protective equipment (PPE).

Reactivity : The carbonyl group is prone to hydrolysis in humid conditions. Store under inert gas (N/Ar).

Waste Disposal : Neutralize acidic byproducts before disposal and adhere to EPA guidelines for chlorinated waste .

Advanced: What strategies improve the solubility of this compound in aqueous media for biological assays?

Prodrug Design : Introduce ionizable groups (e.g., –COOH) via esterification.

Nanoparticle Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes.

Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .

Advanced: How can researchers address reproducibility issues in the synthesis of this compound derivatives?

Detailed Reaction Logs : Document exact stoichiometry, catalyst batch, and purification steps.

Quality Control : Use HPLC to verify purity (>98%) and NMR to confirm structural consistency.

Open Data Sharing : Deposit synthetic protocols in repositories like Zenodo or ChemRxiv to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.